molecular formula C23H17ClN2 B1668760 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole CAS No. 178946-89-9

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole

Cat. No. B1668760
M. Wt: 356.8 g/mol
InChI Key: LTLRXTDMXOFBDW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, also known as 3-chloro-1H-indole-4-methanol, is an organic compound that has been studied for its potential applications in various scientific fields. It is a member of the indole family, and is composed of an indole ring structure with a chlorine substituent and a methyl group. This compound has been used in a variety of research applications, including in vivo and in vitro experiments, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Novel macroheterocycles containing phosphorus and nitrogen have been synthesized using 3-[4-chlorophenyl(1H-3-indolyl)methyl]-1H-indole as an intermediate. This includes the synthesis of derivatives with phosphinoyl, thiophosphinoyl, and selenophosphinoyl groups, which are important in chemical research for creating diverse molecular structures (Babu et al., 2007).
  • Structural analysis of novel indole derivatives, including derivatives similar to 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, has been conducted using XRD, spectroscopic, and DFT studies. These derivatives show potential for nonlinear optical (NLO) applications in high-tech fields (Tariq et al., 2020).

Biological and Pharmacological Applications

  • A study reported the antimicrobial and antifungal activity of bis-indole derivatives, including a compound structurally similar to 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole. This compound showed significant antibacterial activity against common pathogens like S. aureus and E. coli (Shaikh et al., 2018).
  • Indole derivatives have been explored as potential anticancer agents. A study on 3-thiocyanato-1H-indoles with diversification at various positions showed promising antiproliferative activity against several human cancer cell lines, suggesting the potential of structurally related compounds in cancer research (Fortes et al., 2016).

Material Science and Photophysical Applications

  • Research on novel photoactive indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases, which are structurally related to 3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole, has shown that these compounds possess high fluorescence quantum yield, making them potential candidates for fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

properties

IUPAC Name

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLRXTDMXOFBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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